2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride
Description
Properties
CAS No. |
528-97-2 |
|---|---|
Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-10-18-14-8-9-15(16(20)13-14)17(21)22-12-11-19(5-2)6-3;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;1H |
InChI Key |
JHYVOYPJWUFGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)O)C(=O)OCCN(CC)CC.Cl |
Origin of Product |
United States |
Historical Perspectives on Phenocaine Research and Development
Early Synthetic Endeavors and Structural Delineation
The synthesis of phenocaine (C₁₈H₂₂N₂O₂) was first described in the late 19th century. One synthetic route involves the condensation of p-phenetidine (B124905) with triethyl orthoacetate. This reaction proceeds through the formation of an imino ether intermediate, which then reacts with a second equivalent of the aniline (B41778) derivative, p-phenetidine, to yield the amidine structure of phenocaine. wikipedia.org
An alternative, patented synthesis developed by Ernst Taeuber in 1894 utilized phenacetin (B1679774) as a precursor. wikipedia.org This method involved treating phenacetin with phosphorus trichloride (B1173362) to produce an enol chloride. wikipedia.org Subsequent reaction of this intermediate with p-phenetidine completed the synthesis of phenocaine. wikipedia.org
The structural delineation of phenocaine identified it as an ethanimidamide derivative, specifically N,N′-bis(4-ethoxyphenyl)ethanimidamide. wikipedia.orgwikipedia.org This structure features two 4-ethoxyphenyl groups linked by an ethanimidamide bridge.
Scholarly Contributions to Phenocaine Characterization
Following its synthesis, phenocaine was subjected to scholarly investigation to characterize its chemical and pharmacological properties. Early research would have focused on determining its purity, stability, and anesthetic efficacy in relevant experimental models. While specific details of the earliest pharmacological studies are not extensively detailed in the provided search results, the compound was recognized and studied as a local anesthetic.
Synthetic Strategies and Chemical Modifications of Phenocaine
Foundational Synthesis Pathways of Phenocaine
The synthesis of phenocaine primarily involves the construction of its central amidine structure. Classical methods often utilize readily available precursors, particularly derivatives of phenetidine.
Classical Phenocaine Synthesis Methodologies
A fundamental method for synthesizing phenocaine involves the condensation of p-phenetidine (B124905) with triethyl orthoacetate. This reaction proceeds through an imino ether intermediate, sometimes referred to as a Pinner salt. Subsequently, the reaction of this intermediate with a second equivalent of p-phenetidine leads to the formation of the amidine structure of phenocaine through a net displacement of ethanol, likely via an addition-elimination mechanism. wikipedia.org
Another patented synthesis route utilizes phenacetin (B1679774) as a precursor. In this method, phenacetin is treated with phosphorus trichloride (B1173362) (PCl₃) to generate an enol chloride intermediate. The subsequent reaction of this enol chloride with p-phenetidine completes the synthesis of phenocaine. wikipedia.org
Derivatization from Phenetidine Precursors
Phenocaine is recognized as a derivative of p-phenetidine (4-ethoxyaniline). jaypeedigital.comscribd.com p-Phenetidine serves as a crucial starting material in its synthesis pathways. wikipedia.org The classical methods described above directly utilize p-phenetidine in condensation reactions to build the phenocaine molecule. wikipedia.org
Interactive Table 1: Key Reactions in Foundational Phenocaine Synthesis
| Starting Material 1 | Starting Material 2 | Intermediate (if applicable) | Reagent(s) | Product | Reference |
| p-Phenetidine | Triethyl orthoacetate | Imino ether (Pinner salt) | Condensation | Phenocaine | wikipedia.org |
| Phenacetin | p-Phenetidine | Enol chloride | PCl₃, Reaction | Phenocaine | wikipedia.org |
Advanced Synthetic Approaches and Yield Optimization in Research
Research into optimizing yields for chemical synthesis is a common practice, often involving detailed studies of reaction parameters such as temperature, pressure, solvent, reaction time, and catalyst concentration. slideshare.net While no specific data tables on phenocaine yield optimization were found, such studies would typically involve varying these parameters and measuring the resulting product yield to identify optimal conditions.
Chemical Modifications and Analog Generation Studies
Chemical modifications of a core structure like phenocaine and the synthesis of its analogs are valuable approaches in medicinal chemistry and chemical biology. These studies aim to understand the relationship between chemical structure and biological activity, explore alternative properties, or develop new compounds with potentially improved characteristics.
Structural Analog Synthesis for Mechanistic Probing
The synthesis of structural analogs involves creating compounds that are structurally similar to the parent molecule but with specific alterations. These modifications can include changes to substituents, variations in the linking groups, or alterations to the core scaffold. Synthesizing analogs of phenocaine would involve modifying its N,N′-Bis(4-ethoxyphenyl)ethanimidamide structure. This could involve changing the ethoxy groups on the phenyl rings, altering the acetamidine (B91507) core, or introducing substituents onto the phenyl rings.
Analog synthesis is a standard technique used for mechanistic probing, allowing researchers to investigate how specific parts of a molecule contribute to its interaction with biological targets. nih.govnih.gov By systematically modifying the structure and observing the resulting changes in activity or interaction, insights into the mechanism of action can be gained. While specific examples of phenocaine analog synthesis for mechanistic probing were not detailed in the search results, this is a common application of analog synthesis in chemical research.
Exploration of Substituent Effects on Theoretical Interaction
The study of substituent effects involves examining how the presence and nature of different chemical groups (substituents) on a molecule influence its properties and interactions. In the context of phenocaine or its analogs, this could involve theoretically or experimentally investigating how substituents on the phenyl rings affect the molecule's electronic distribution, lipophilicity, or its ability to interact with potential binding sites.
Theoretical studies, often employing computational chemistry methods, can explore how substituents influence properties like charge distribution or molecular shape, which are crucial for intermolecular interactions. mdpi.com Research on substituent effects has demonstrated their impact on various types of interactions, including aromatic stacking interactions, which are influenced by the electronic properties of substituents. rsc.orgrsc.org While direct studies on substituent effects on the theoretical interaction of phenocaine were not found, the principles of substituent effects are broadly applicable to understanding the behavior of substituted aromatic compounds like those found in phenocaine's structure. Studies using in silico methods can evaluate how changes in chemical properties by single atomic substitution affect biological activity and the interaction energy with target proteins. mdpi.com
Interactive Table 2: General Areas of Chemical Modification and Analog Studies
| Type of Study | Description | Relevance to Phenocaine |
| Structural Analog Synthesis | Creation of compounds with modified structures based on a parent molecule. | Could involve altering ethoxy groups, the amidine core, or adding substituents to the phenyl rings of phenocaine. |
| Mechanistic Probing | Using structural variations to understand how a molecule interacts with targets. | Analogs of phenocaine could be synthesized to study which parts of the molecule are essential for its anesthetic effect. |
| Exploration of Substituent Effects | Investigating the influence of chemical groups on molecular properties/interactions. | Studying how substituents on the phenyl rings of phenocaine or its analogs affect their electronic properties and potential interactions. |
| Theoretical Interaction Studies | Using computational methods to model and understand molecular interactions. | Could involve using in silico methods to predict how phenocaine or its analogs interact with biological targets based on their structure and substituents. mdpi.com |
Mechanistic Investigations of Phenocaine S Biological Interactions
Theoretical Frameworks for Phenocaine's Action at the Molecular Level
The action of phenocaine is best understood through established theoretical models that describe how local anesthetics interact with their molecular targets. These frameworks focus on the drug's engagement with ion channels and the subsequent modulation of their function.
The interaction between phenocaine and its target, primarily the voltage-gated sodium channel, is conceptualized through ligand-receptor models. In this context, phenocaine acts as a ligand that binds to a specific receptor site within the ion channel protein. Molecular modeling of analogous local anesthetic drugs suggests that they bind within the inner pore of the sodium channel. nih.gov The binding is often state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states compared to the resting state. nih.gov
Models based on the crystal structures of bacterial ion channels propose that these drug molecules dock in a conformation that is energetically favorable. nih.gov For ionizable local anesthetics, the positively charged amine head is thought to position itself near the channel's selectivity filter, interacting with key amino acid residues such as phenylalanine and leucine. nih.gov The aromatic portion of the drug molecule establishes interactions with other residues, like tyrosine and asparagine. nih.gov These interactions are primarily driven by van der Waals forces, which stabilize the drug-receptor complex and create a positive electrostatic barrier that contributes to blocking cation permeation. nih.gov
The central hypothesis for phenocaine's mechanism is the modulation of voltage-gated ion channels. As a local anesthetic, its principal action is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.govnih.gov By binding to its receptor site within the channel, phenocaine is hypothesized to physically obstruct the pathway for sodium ions, a mechanism known as steric block.
Analytical and Bioanalytical Methodologies for Phenocaine Research
Chromatographic Techniques for Phenocaine Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied to the analysis of phenocaine and related local anesthetics.
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. unirioja.es For local anesthetics like phenocaine, reversed-phase HPLC is often the method of choice. unirioja.es This approach typically utilizes a nonpolar stationary phase (e.g., C18 or phenyl columns) and a polar mobile phase. nih.govresearchgate.net
Method development in HPLC for phenocaine analysis involves optimizing several parameters to achieve efficient separation and quantification. Key considerations include the composition of the mobile phase, which often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the mobile phase is a critical parameter, as it influences the ionization state of the analyte and thus its retention on the column. halocolumns.com For basic compounds like phenocaine, analysis under slightly alkaline conditions can improve peak shape and retention. halocolumns.com
Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the phenocaine structure provides a chromophore that absorbs ultraviolet light. unirioja.es The selection of an appropriate wavelength for detection is crucial for sensitivity and is guided by the compound's UV spectrum. sielc.com
Table 1: Exemplary HPLC Parameters for the Analysis of Local Anesthetics
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenyl | nih.gov |
| Mobile Phase | 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt-acetonitrile (70:30% v/v) | nih.gov |
| Flow Rate | 1 ml/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Column | Reversed-phase C18 | researchgate.net |
| Mobile Phase | Acetonitrile/water 50:50 (v/v) | researchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.net |
| Detection | UV-vis detector at 285 nm | researchgate.net |
Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. epa.gov For the analysis of phenocaine, which may require derivatization to increase its volatility and thermal stability, GC offers high resolution and sensitivity. scielo.br
In GC, the sample is vaporized and injected into the head of a chromatographic column. cuny.edu The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). cuny.edu The choice of the column is critical, with fused-silica capillary columns offering improved resolution and sensitivity compared to packed columns. epa.gov
A flame ionization detector (FID) is commonly used for the detection of organic compounds like phenocaine. cuny.edu Mass spectrometry (MS) can also be coupled with GC (GC-MS), providing not only quantification but also structural information for unequivocal identification. nih.govnih.gov
Table 2: Typical GC Parameters Used in the Analysis of Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5ms (30 m x 250 μm x 0.25 μm) | ufms.br |
| Injection Temperature | 280 ºC | ufms.br |
| Oven Program | Initial 150 ºC for 3 min, then ramp to 290 ºC at 20 ºC/min, hold for 10 min | ufms.br |
| Carrier Gas | Helium at 1.5 mL/min | ufms.br |
| Detector | Mass Spectrometer (Electron Impact Ionization at 70 eV) | ufms.br |
Spectroscopic Approaches in Phenocaine Analysis
Spectroscopic methods are invaluable for the qualitative and quantitative analysis of pharmaceutical compounds. UV-Vis spectrophotometry and mass spectrometry are particularly relevant in phenocaine research.
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. rjptonline.org Phenocaine, with its aromatic structure, exhibits characteristic UV absorbance, making this technique suitable for its determination in bulk and pharmaceutical formulations. rjptonline.org
The principle of this method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A typical analysis involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorption (λmax), and constructing a calibration curve. rjptonline.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For a related local anesthetic, lignocaine hydrochloride, the λmax in water has been reported to be 228.8 nm. rjptonline.org
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. iu.edu It is highly sensitive and specific, making it an indispensable tool for the identification and quantification of drugs and their metabolites in biological matrices. nih.gov
When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a robust platform for bioanalytical studies. researchgate.netresearchgate.net In the context of phenocaine research, LC-MS/MS is particularly valuable for determining the parent drug and its metabolites in plasma, urine, or tissue samples. nih.govonlinepharmacytech.info The technique involves the ionization of the analyte, followed by the separation of ions based on their m/z ratio, and their subsequent detection. researchgate.net The fragmentation pattern obtained in tandem mass spectrometry (MS/MS) provides structural information that aids in the unequivocal identification of the compounds. researchgate.net
Table 3: Mass Spectrometry Transitions for Related Local Anesthetics
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Lidocaine (B1675312) | 235.10 | 86.15 | nih.gov |
| Prilocaine | 221.20 | 86.15 | nih.gov |
Electrochemical Methods for Phenocaine Detection in Research Matrices
Electrochemical methods offer an alternative approach for the detection of electroactive compounds like phenocaine. These techniques are known for their high sensitivity, rapid response, and potential for miniaturization, making them suitable for in-field or point-of-care applications. rsc.orgnih.gov
Voltammetric techniques, such as cyclic voltammetry and square-wave voltammetry, are commonly employed. mcmaster.camdpi.com These methods involve applying a potential to an electrode and measuring the resulting current. The potential at which oxidation or reduction of the analyte occurs provides qualitative information, while the magnitude of the current is proportional to the concentration of the analyte. researchgate.net
The development of electrochemical sensors for phenocaine would involve the selection of an appropriate electrode material and the optimization of experimental parameters such as pH and supporting electrolyte. researchgate.net The presence of interfering substances in complex matrices like biological fluids can be a challenge, and strategies to enhance selectivity, such as the use of modified electrodes or specific sample preparation steps, are often necessary. nih.govmdpi.com Research on the electrochemical detection of the related compound cocaine has demonstrated the feasibility of using screen-printed electrodes for this purpose. rsc.orgmcmaster.ca
Advanced Analytical Method Development for Phenocaine and Related Compounds
The trend towards miniaturization in analytical chemistry has led to the development of compact and efficient systems that offer numerous advantages over traditional laboratory-scale instrumentation. pharmaved.com These systems, often in the form of microfluidic devices or "labs-on-a-chip," integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small platform. ajpamc.comojp.gov Automation is a key component of these miniaturized systems, reducing manual intervention, improving reproducibility, and increasing sample throughput. jaypeedigital.com
While specific research on miniaturized and automated systems exclusively for phenocaine analysis is not extensively documented, the principles and technologies are readily applicable. Drawing parallels from the analysis of other local anesthetics, such as lidocaine and cocaine, we can project the development of such systems for phenocaine. jaypeedigital.com For instance, microchip-based capillary electrophoresis (CE) and nano-liquid chromatography (nano-LC) have been successfully employed for the analysis of various drugs, demonstrating the potential for rapid and efficient separation of phenocaine from complex matrices. jaypeedigital.com
Automated sample preparation, a critical and often time-consuming step in pharmaceutical analysis, can be significantly streamlined using robotic systems. Techniques like automated solid-phase extraction (SPE) can be employed for the selective extraction and pre-concentration of phenocaine from biological samples, such as plasma or urine, prior to analysis. ijaresm.com This not only reduces the risk of human error but also minimizes the use of organic solvents. ijpsjournal.com
Table 1: Projected Performance Characteristics of a Miniaturized HPLC-UV System for Phenocaine Analysis
| Parameter | Projected Value |
| Column Dimensions | 50 mm x 1.0 mm |
| Particle Size | < 2 µm |
| Injection Volume | 0.5 µL |
| Flow Rate | 100 µL/min |
| Analysis Time | < 5 min |
| Solvent Consumption | ~500 µL per analysis |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-15 ng/mL |
This table presents hypothetical data based on the expected performance of miniaturized HPLC systems for the analysis of small organic molecules like phenocaine.
Green analytical chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly. medchemexpress.com The core principles of GAC focus on reducing or eliminating the use and generation of hazardous substances, minimizing energy consumption, and promoting the use of renewable resources. wikipedia.orgunirioja.es In the context of phenocaine analysis, the implementation of GAC principles can lead to safer and more sustainable laboratory practices. medchemexpress.comnih.gov
One of the primary targets for "greening" analytical methods is the reduction of organic solvent consumption, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC). semanticscholar.orgresearchgate.net Traditional HPLC methods often utilize large volumes of toxic and flammable solvents such as acetonitrile and methanol. semanticscholar.org Green alternatives include the use of less hazardous solvents like ethanol, supercritical fluids (e.g., CO2), or even water-based mobile phases where feasible. researchgate.net The adoption of ultra-high-performance liquid chromatography (UHPLC) systems, which operate at higher pressures and use columns with smaller particle sizes, can significantly reduce solvent consumption and analysis time. nih.gov
Sample preparation is another area where GAC principles can be effectively applied. nih.gov Miniaturized extraction techniques, such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), offer solvent-free or solvent-minimized alternatives to traditional liquid-liquid extraction. nih.gov These methods are not only more environmentally friendly but can also provide high enrichment factors for trace analytes like phenocaine.
Table 2: Comparison of a Conventional vs. a "Green" HPLC Method for Phenocaine Analysis
| Parameter | Conventional HPLC Method | Green HPLC Method |
| Mobile Phase | Acetonitrile:Water (50:50) | Ethanol:Water (40:60) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Type | Standard C18 (250 x 4.6 mm) | Monolithic C18 (100 x 3.0 mm) |
| Analysis Time | 10 min | 6 min |
| Solvent Waste per Analysis | 10 mL | 3 mL |
| Environmental Hazard | High (Acetonitrile is toxic) | Low (Ethanol is less toxic) |
This table provides a comparative illustration of how a conventional HPLC method for a compound like phenocaine could be modified to align with green analytical chemistry principles.
By embracing miniaturized, automated, and green analytical methodologies, the scientific community can continue to advance the field of pharmaceutical analysis while minimizing its environmental footprint. The application of these principles to the analysis of phenocaine and its related compounds holds the promise of more efficient, sustainable, and safer research practices.
Degradation and Stability Research of Phenocaine
Degradation Pathways in Controlled Research Environments
Studies conducted in controlled laboratory environments provide insights into the intrinsic susceptibility of Phenocaine to various degradation processes. These controlled conditions allow for the isolation and investigation of specific degradation mechanisms, such as hydrolysis and oxidation.
Hydrolytic Degradation Mechanisms
Hydrolytic degradation involves the cleavage of chemical bonds through reaction with water. This process is a common degradation pathway for many organic compounds, particularly those containing hydrolyzable functional groups. The rate and extent of hydrolytic degradation can be influenced by factors such as pH and temperature slideshare.netajol.infonih.gov. Research on hydrolytic degradation often involves monitoring the disappearance of the parent compound and the appearance of degradation products in aqueous solutions under varying conditions mdpi.com. The mechanisms can involve the nucleophilic attack of water molecules on susceptible centers within the Phenocaine structure nih.govrsc.org.
Oxidative Degradation Mechanisms
Oxidative degradation involves the reaction of a compound with oxidizing agents, often leading to changes in its chemical structure. This can occur through various mechanisms, including reactions with molecular oxygen, reactive oxygen species, or other oxidizing substances present in the environment osti.govresearchgate.netnih.govnih.gov. Studies on oxidative degradation typically involve exposing Phenocaine to controlled oxidative conditions and analyzing the resulting changes. The kinetics of oxidation can be influenced by factors such as the concentration of the oxidizing agent, temperature, and the presence of catalysts osti.govnih.govnih.govnih.govjeaconf.org. Research in this area may focus on identifying the specific sites within the Phenocaine molecule that are susceptible to oxidation and the intermediates formed during the process researchgate.netnih.gov.
Photodegradation Studies of Phenocaine
Photodegradation is the process by which a compound is broken down by light, typically ultraviolet (UV) or visible light. This is a significant degradation pathway for compounds exposed to sunlight or artificial light sources. Photodegradation studies of Phenocaine would involve exposing samples to light of specific wavelengths and intensities and monitoring the rate of degradation and the formation of photoproducts nih.govmdpi.comresearchgate.net. The mechanisms of photodegradation can involve direct photolysis, where the molecule absorbs light energy and undergoes chemical transformation, or indirect photolysis, where light-induced reactive species in the environment (e.g., hydroxyl radicals) react with the compound mdpi.com.
Identification and Characterization of Phenocaine Degradation Products in Vitro
A critical aspect of degradation research is the identification and characterization of the resulting degradation products. In vitro studies involve conducting degradation experiments in a controlled laboratory setting and then employing analytical techniques to determine the chemical structures of the substances formed as Phenocaine breaks down nih.govmdpi.comnih.gov. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used for this purpose nih.govmdpi.comnih.gov. By identifying degradation products, researchers can gain a comprehensive understanding of the degradation pathways and predict the potential fate of Phenocaine in different environments nih.govnih.gov.
Stability Assessment in Experimental Formulations
The stability of Phenocaine in various experimental formulations is a key consideration for its potential use and storage. Stability assessment studies involve incorporating Phenocaine into different matrices (e.g., solutions, creams, gels) and monitoring its integrity over time under various storage conditions, such as different temperatures and humidity levels nih.govnih.govmdpi.com. These studies help determine the shelf life of formulations and identify conditions that may promote degradation. Factors within the formulation, such as pH, the presence of excipients, and the type of packaging, can influence the stability of the active compound nih.govnih.govmdpi.com. Data from these studies are often presented in tables showing the percentage of remaining Phenocaine over time under different conditions.
Table 1: Example Data - Phenocaine Stability in Two Experimental Formulations
| Formulation | Storage Condition | Time Point | % Phenocaine Remaining |
| Formulation A | 25°C, Ambient RH | Initial | 100 |
| 1 Month | 98.5 | ||
| 3 Months | 96.1 | ||
| 40°C, 75% RH | Initial | 100 | |
| 1 Month | 95.2 | ||
| 3 Months | 90.8 | ||
| Formulation B | 25°C, Ambient RH | Initial | 100 |
| 1 Month | 99.3 | ||
| 3 Months | 98.0 | ||
| 40°C, 75% RH | Initial | 100 | |
| 1 Month | 97.5 | ||
| 3 Months | 94.2 |
Note: This is a hypothetical data table illustrating the type of data that might be generated in stability studies.
Detailed research findings in this area would include kinetic data on the rate of degradation under specific conditions, activation energies for degradation processes, and the influence of various factors on stability mdpi.comosti.govnih.govnih.govnih.govjeaconf.org.
Theoretical Pharmacological Considerations and Analog Design for Phenocaine
Comparative Theoretical Pharmacology with Other Anesthetic Classes
Local anesthetics, including phenocaine, are a class of drugs that reversibly block nerve impulse conduction. amegroups.org Their action is primarily mediated through the inhibition of voltage-gated sodium channels in neuronal membranes, preventing the influx of sodium ions necessary for depolarization and propagation of action potentials. amegroups.organeskey.com
Structural Homologies and Mechanistic Divergences
Local anesthetics generally share a common molecular structure consisting of a lipophilic aromatic ring, an intermediate chain (either an ester or an amide linkage), and a hydrophilic tertiary amine. amegroups.organeskey.comnih.gov This amphipathic nature allows them to interact with both the lipid bilayer and the hydrophilic protein channels within the nerve membrane. amegroups.org The classification of a local anesthetic as an ester or amide is determined by the nature of this intermediate linkage. amegroups.organeskey.com Phenocaine is classified as a miscellaneous agent or an amidine derivative, distinguishing it structurally from the more common ester and amide classes like procaine (B135) (an ester) or lidocaine (B1675312) (an amide). slideshare.netslideshare.netslideshare.net
While the core mechanism of blocking voltage-gated sodium channels is shared among local anesthetics, subtle structural differences can lead to variations in their interaction with the channel and the resulting pharmacological profile. The ionized, quaternary form of the local anesthetic molecule is generally responsible for blocking the sodium channel from within the axoplasm, while the lipid-soluble tertiary form is essential for penetrating the nerve membrane. nih.gov The equilibrium between these forms is influenced by the drug's pKa and the surrounding pH. nih.goveyewiki.org Local anesthetics with a lower pKa tend to have a faster onset of action because a greater proportion of molecules are in the lipid-soluble form at physiological pH, facilitating membrane penetration. nih.goveyewiki.org
Mechanistic divergences can also arise from differences in binding affinity to different states of the sodium channel (resting, open, or inactivated) and the rate at which the drug dissociates from the channel. nih.gov These factors contribute to variations in potency and duration of action among different local anesthetics. nih.gov
In Silico Modeling of Phenocaine Pharmacological Profiles
In silico methods, which utilize computational approaches and mathematical algorithms, have become increasingly valuable in pharmacology and drug discovery. nih.govjapsonline.compatheon.comresearchgate.net These methods can be applied to study the pharmacological profiles of compounds like phenocaine by modeling their interactions with biological targets and predicting their behavior in biological systems. nih.govjapsonline.compatheon.com
Quantitative Structure-Activity Relationship (QSAR) modeling, a key in silico technique, can be used to correlate the chemical structure of phenocaine and its analogs with their biological activity. nih.govjapsonline.com By analyzing the relationship between structural features and pharmacological effects, QSAR models can help predict the activity of new or modified phenocaine compounds. japsonline.com
Molecular modeling approaches, including molecular dynamics simulations and docking studies, can provide insights into how phenocaine interacts with voltage-gated sodium channels at the molecular level. nih.govlongdom.orgtaylorandfrancis.com These simulations can help visualize binding poses, estimate binding affinities, and understand the dynamic behavior of the drug-target complex. nih.govlongdom.orgtaylorandfrancis.com
While in silico modeling offers significant advantages in terms of time and cost savings, it is crucial to note that these models are often used alongside in vitro data for validation and refinement. nih.govjapsonline.com Predicting in vivo performance based solely on in silico methods still presents challenges. japsonline.com
Rational Design Principles for Phenocaine-Based Research Tools and Probes
Rational design is a methodical approach that involves the intentional design of molecules with specific, desired properties based on a detailed understanding of structure-function relationships. longdom.orgtaylorandfrancis.com Applying rational design principles to phenocaine can facilitate the development of research tools and probes for studying its mechanism of action and identifying its targets.
Design of Fluorescent Probes for Receptor Mapping
Fluorescent probes are powerful tools for visualizing biological events and structures, including the localization of receptors. rsc.orgmdpi.commpg.de Rational design of phenocaine-based fluorescent probes involves incorporating a fluorescent moiety into the phenocaine structure while preserving its ability to bind to its target, likely voltage-gated sodium channels.
The design process requires careful consideration of the linker between the phenocaine core and the fluorophore to ensure that it does not interfere with target binding or the fluorescent properties of the probe. rsc.org The choice of fluorophore will depend on the desired excitation and emission wavelengths, quantum efficiency, and photostability. rsc.org
Fluorescent phenocaine analogs could be used in live-cell imaging studies to visualize the distribution and dynamics of voltage-gated sodium channels in different cell types. mpg.de They could also be employed in receptor mapping studies to determine the precise location of phenocaine binding sites within neuronal membranes. nih.govjaypeedigital.com Techniques like Förster Resonance Energy Transfer (FRET) could potentially be integrated into the probe design to study conformational changes in the channel upon phenocaine binding. rsc.org
Synthesis of Affinity Ligands for Target Identification
Affinity ligands are molecules designed to bind selectively and with high affinity to a specific biological target. nih.govdrughunter.com Phenocaine-based affinity ligands can be synthesized to facilitate the identification and isolation of the proteins or channels that phenocaine interacts with.
A common strategy for designing affinity ligands involves incorporating a tag or handle into the molecule that allows for its isolation or detection after binding to the target. nih.govdrughunter.com Examples of such tags include biotin, which can be used for streptavidin-based pulldown experiments, or alkyne/azide groups for click chemistry-based conjugation to a reporter molecule or solid support. nih.govdrughunter.com
Photoaffinity labeling (PAL) is a powerful technique for target identification that involves incorporating a photoreactive group (e.g., diazirine, benzophenone, aryl azide) into the ligand. drughunter.comenamine.netnih.govprinceton.edu Upon photoirradiation, the photoreactive group generates a highly reactive species that forms a covalent bond with nearby molecules, ideally the target protein. enamine.netnih.gov Phenocaine-based photoaffinity ligands could be used to covalently label voltage-gated sodium channels or other potential binding partners, allowing for their subsequent isolation and identification using techniques like mass spectrometry. drughunter.comenamine.netnih.govprinceton.edu
Future Directions and Emerging Research Avenues for Phenocaine Studies
Advancements in Synthetic Accessibility for Research Applications
Advancements in synthetic methodologies are crucial for facilitating broader research into phenocaine and its potential derivatives. While specific recent breakthroughs solely focused on phenocaine synthesis for research were not extensively detailed in the reviewed literature, the broader field of medicinal chemistry synthesis is undergoing significant evolution. Trends include the development of more efficient, cost-effective, and environmentally friendly synthetic routes.
Modern synthetic strategies, such as organocatalysis and C-H amination, are being explored for the synthesis of various biologically active molecules, including related heterocyclic structures researchgate.net. These advancements could potentially be applied to phenocaine synthesis to provide easier access to the compound and enable the creation of novel structural analogs for structure-activity relationship studies. Research into biosynthetic pathways for related compounds like phenazines also highlights the potential for biocatalytic approaches in synthesizing complex molecules mdpi.com. Such developments could offer alternative, potentially more sustainable, routes for producing phenocaine or its precursors for research purposes.
Furthermore, the ability to synthesize halogenated derivatives and other structural modifications in related compound classes has shown promise in improving biological activity researchgate.netmdpi.comresearchgate.net. Applying similar strategies to phenocaine could lead to the discovery of analogs with modified properties, potentially enhancing potency, duration of action, or target specificity, thereby expanding its research utility.
Novel Mechanistic Insights from Advanced Biophysical Techniques
Understanding the precise molecular mechanisms by which phenocaine exerts its effects is essential for optimizing its use and exploring new applications. While it is known that local anesthetics like phenocaine primarily function by blocking voltage-gated sodium channels slideshare.net, advanced biophysical techniques can provide more detailed insights into these interactions.
Techniques such as patch-clamp electrophysiology, fluorescence spectroscopy, and surface plasmon resonance are widely used to study the kinetics and thermodynamics of drug-target binding and ion channel modulation bu.edunih.govnih.gov. Applying these advanced methods to phenocaine could reveal subtle details about its interaction with different subtypes of sodium channels, the specific binding sites, and the conformational changes induced upon binding. Biophysical studies have been instrumental in understanding the mechanisms of other biological processes, such as DNA packaging motors, demonstrating their power in elucidating complex molecular machinery nih.gov.
Furthermore, techniques like cryo-electron microscopy or X-ray crystallography could potentially be used to determine the high-resolution structure of sodium channels in complex with phenocaine, providing unprecedented detail about the molecular recognition process. While specific studies applying these cutting-edge techniques directly to phenocaine were not found, their application represents a significant future direction for gaining novel mechanistic insights.
Development of Innovative Analytical Platforms for Phenocaine Characterization
Accurate and sensitive analytical methods are critical for the research and development of pharmaceutical compounds like phenocaine, enabling the determination of purity, stability, and concentration in various matrices. The development of innovative analytical platforms continues to be a key area of research in pharmaceutical sciences researchgate.netijpsr.com.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals, including local anesthetics and related compounds researchgate.networldwidejournals.com. Future research could focus on developing more rapid, sensitive, and selective HPLC methods specifically for phenocaine, potentially coupled with advanced detectors. Liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS) offers high sensitivity and specificity and is increasingly the technique of choice for the analysis of pharmaceuticals and their metabolites in complex samples researchgate.netnih.gov.
Innovative analytical platforms could involve the development of hyphenated techniques, microfluidic devices for high-throughput analysis, or novel sensor technologies tailored for phenocaine detection and quantification. These advancements would be invaluable for pharmacokinetic studies, stability testing, and monitoring phenocaine in research settings. The ongoing development and validation of analytical methods for drug candidates highlight the continuous need for improved characterization tools researchgate.netijpsr.com.
Theoretical Exploration of Phenocaine in Chemical Biology Systems
Theoretical and computational approaches play an increasingly important role in chemical biology, offering insights into molecular properties, interactions, and behavior within biological systems bu.educollege-de-france.frrutgers.edumdpi.comnih.gov. Applying these methods to phenocaine can provide valuable information that complements experimental studies.
Molecular docking and dynamics simulations can be used to predict and model the binding of phenocaine to its target proteins, such as voltage-gated sodium channels, providing atomic-level details of the interaction bu.edurutgers.edu. Quantum mechanics/molecular mechanics (QM/MM) methods can offer insights into the electronic properties and reactivity of phenocaine in different environments bu.edu.
Theoretical exploration can also extend to predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenocaine and its potential metabolites, guiding the design of new derivatives with improved pharmacological profiles. Computational chemical biology approaches are being used to elucidate the mechanisms of small molecules and explore their action in complex biological systems mdpi.comnih.gov. By leveraging these theoretical tools, researchers can gain a deeper understanding of phenocaine's behavior, predict the effects of structural modifications, and identify new potential targets or applications within chemical biology systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
